2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide
Overview
Description
“2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide” is a chemical compound with the CAS Number: 1484062-10-3 . It has a molecular weight of 227.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide . The InChI code is 1S/C10H13NO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2,(H2,11,12,13) .Scientific Research Applications
Synthesis and Biological Activity : A study focused on the synthesis of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety, closely related to the benzofuran sulfonamide structure. These compounds demonstrated good inhibitory activity against lipoxygenase and moderate inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. They also showed promising antibacterial properties against different bacterial strains (Irshad et al., 2016).
Oxidative C–H/C–H Cross-Coupling : Research involving the oxidative cross-coupling of (hetero)aromatic sulfonamides with (hetero)arenes, including benzofuran, was reported. This method yielded ortho-sulfonamido bi(hetero)aryls, highlighting its potential in material exploitation and drug discovery (Ran et al., 2018).
Antiproliferative Properties : A study on the synthesis of sulfonamide derivatives, including those with a benzofuran structure, revealed antiproliferative activity against various cancer cell lines. Some of these compounds showed better activity than established drugs like 5-fluorouracil (Pawar et al., 2017).
Antibacterial and Lipoxygenase Inhibition : Another study synthesized new sulfonamides bearing a 1,4-benzodioxin ring, which showed significant antibacterial potential and inhibitory activity against the lipoxygenase enzyme, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Carbonic Anhydrase Inhibitory Activity : Compounds including benzofuran-2-sulfonamides were examined for their inhibitory effects on carbonic anhydrase, an enzyme crucial in various physiological processes. These studies have implications for developing new drugs targeting carbonic anhydrase-related disorders (Graham et al., 1990).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c11-15(12,13)6-4-8-1-2-10-9(7-8)3-5-14-10/h1-2,7H,3-6H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDLQOSVRLWDPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dihydro-1-benzofuran-5-yl)ethane-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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